molecular formula C8H11ClN2 B6233934 2-chloro-5-(propan-2-yl)pyridin-3-amine CAS No. 1785111-62-7

2-chloro-5-(propan-2-yl)pyridin-3-amine

Cat. No.: B6233934
CAS No.: 1785111-62-7
M. Wt: 170.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(propan-2-yl)pyridin-3-amine is a pyridine derivative characterized by a chlorine atom at position 2, an isopropyl group at position 5, and an amine group at position 3 of the pyridine ring. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol (calculated). The compound’s structure is critical in medicinal chemistry, where pyridine derivatives are often explored for their bioactivity, particularly as intermediates in drug synthesis.

Properties

CAS No.

1785111-62-7

Molecular Formula

C8H11ClN2

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(propan-2-yl)pyridin-3-amine typically involves the chlorination of 5-(propan-2-yl)pyridin-3-amine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Mechanism of Action

The mechanism of action of 2-chloro-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-amine derivatives exhibit diverse properties based on substituent variations. Below is a systematic comparison of 2-chloro-5-(propan-2-yl)pyridin-3-amine with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Cl, 5-isopropyl C₈H₁₁ClN₂ 170.64 High lipophilicity (isopropyl group)
2-Chloro-5-methylpyridin-3-amine 2-Cl, 5-methyl C₆H₇ClN₂ 142.59 Simpler structure; potential synthetic precursor
2-Chloro-5-fluoropyridin-3-amine 2-Cl, 5-F C₅H₄ClFN₂ 146.55 Enhanced electronegativity; harmful by inhalation
2-Chloro-5-(trifluoromethyl)pyridin-3-amine 2-Cl, 5-CF₃ C₆H₄ClF₃N₂ 188.56 Electron-withdrawing CF₃; pharmaceutical research
5-Chloro-3-iodopyridin-2-amine 5-Cl, 3-I, 2-NH₂ C₅H₄ClIN₂ 254.46 Heavy halogen (I); used in cross-coupling

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. In contrast, the trifluoromethyl (-CF₃) group () is strongly electron-withdrawing, which may enhance binding affinity to electron-deficient biological targets .
  • Halogen Variants :
    • Chlorine (present in all compounds) contributes to moderate electronegativity and steric bulk.
    • Iodine in 5-chloro-3-iodopyridin-2-amine () adds polarizability and is useful in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis.
  • Toxicity Profile :
    • Compounds like 2-chloro-5-fluoropyridin-3-amine () and 2-chloro-5-(trifluoromethyl)pyridin-3-amine () are flagged as harmful, suggesting chloro-pyridines may require careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.